molecular formula C19H21NO5S2 B2938349 methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 896345-58-7

methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2938349
CAS No.: 896345-58-7
M. Wt: 407.5
InChI Key: REQKZCNJMHTOFR-UHFFFAOYSA-N
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Description

Methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name

methyl 2-[(4-methylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S2/c1-25-19(22)16-14-6-4-3-5-7-15(14)26-18(16)20-17(21)12-8-10-13(11-9-12)27(2,23)24/h8-11H,3-7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQKZCNJMHTOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale application of these synthetic routes with optimization for yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its methanesulfonylbenzamido group, for example, may enhance its solubility and reactivity compared to other thiophene derivatives .

Biological Activity

Methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H19N1O5S1
  • Molecular Weight : 357.41 g/mol

The compound features a thiophene ring, which is known for its diverse biological activities. Thiophene derivatives have been extensively studied for their roles in medicinal chemistry due to their ability to interact with various biological targets.

Anticancer Properties

Research has indicated that thiophene derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Anti-inflammatory Effects

Thiophene-containing compounds are recognized for their anti-inflammatory properties. They can inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases.

Antimicrobial Activity

Some studies suggest that thiophene derivatives possess antimicrobial properties against a range of pathogens. The sulfonamide group in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial action.

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Enzymes : The sulfonamide and amide functionalities allow for strong hydrogen bonding with enzyme active sites.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in inflammation and cancer pathways.
  • Structural Bioinformatics : Structure-activity relationship (SAR) studies indicate that modifications on the thiophene ring can significantly influence biological activity and selectivity for targets.

Case Studies

  • Anticancer Efficacy :
    • A study demonstrated that a related thiophene derivative inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
    • Another investigation highlighted the ability of thiophene compounds to inhibit tumor growth in xenograft models .
  • Anti-inflammatory Activity :
    • Clinical trials have shown that thiophene-based drugs effectively reduce inflammation markers in patients with rheumatoid arthritis .
    • Laboratory studies revealed that these compounds could significantly decrease cytokine levels in vitro .
  • Antimicrobial Studies :
    • A series of tests indicated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

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